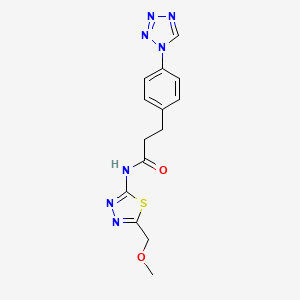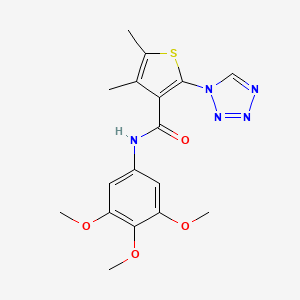
C21H29FN4O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that features a variety of functional groups, including a fluoro-substituted quinazoline ring, a piperidine ring, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves multiple steps, typically starting with the preparation of the quinazoline core. The fluoro-substituted quinazoline can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl carbamate group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
化学反応の分析
Types of Reactions
Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluoroquinazoline analogs .
科学的研究の応用
Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .
類似化合物との比較
Similar Compounds
Similar compounds include other fluoroquinazoline derivatives and piperidine-containing molecules. Examples include:
- 7-Fluoro-3-methylquinazoline
- Piperidin-4-yl carbamates
- Fluoroquinolones
Uniqueness
What sets Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C21H29FN4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
methyl 2-[1-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H29FN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29) |
InChIキー |
MZDXDRJZXKJMGV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B12172490.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12172506.png)

![Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine](/img/structure/B12172520.png)
![[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172524.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)
![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide](/img/structure/B12172549.png)
![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12172563.png)

![3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12172567.png)
